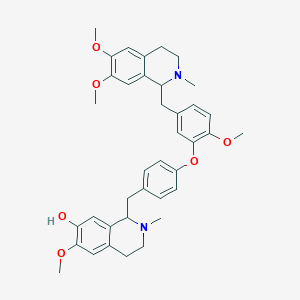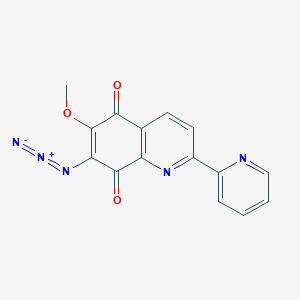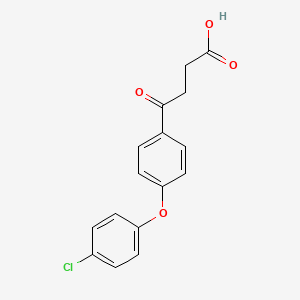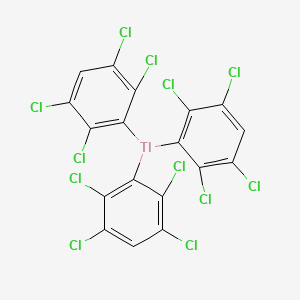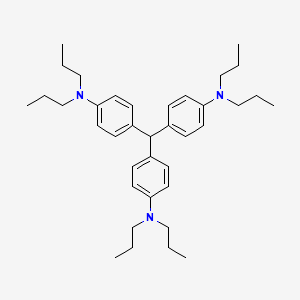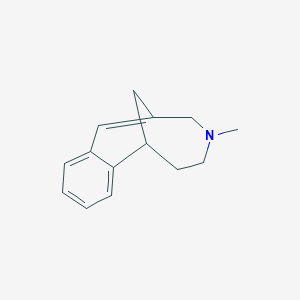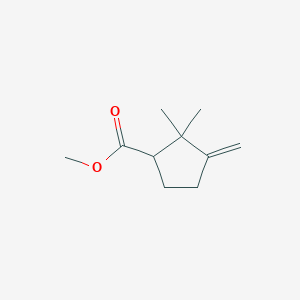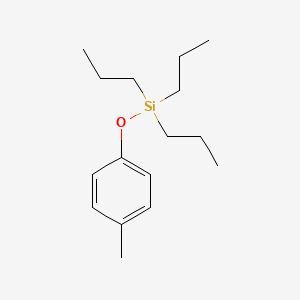
(4-Methylphenoxy)(tripropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenoxy)(tripropyl)silane is an organosilicon compound characterized by the presence of a silane group bonded to a 4-methylphenoxy group and three propyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenoxy)(tripropyl)silane typically involves the reaction of 4-methylphenol with tripropylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylphenol is replaced by the silane group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with minimal impurities .
化学反応の分析
Types of Reactions: (4-Methylphenoxy)(tripropyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the silane group can hydrolyze to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Often facilitated by heating or using a dehydrating agent.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under controlled conditions.
Major Products:
Hydrolysis: Formation of silanols and subsequent siloxane polymers.
Condensation: Siloxane linkages leading to polymeric structures.
Substitution: Various substituted phenoxy derivatives depending on the reagents used.
科学的研究の応用
(4-Methylphenoxy)(tripropyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including siloxane-based polymers and resins.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable, biocompatible coatings.
作用機序
The mechanism of action of (4-Methylphenoxy)(tripropyl)silane involves its ability to form strong covalent bonds with various substrates. The silane group can hydrolyze to form silanols, which then condense to create siloxane linkages. These linkages enhance the stability and mechanical properties of the resulting materials. The phenoxy group can participate in further chemical modifications, allowing for tailored functionality .
類似化合物との比較
Trimethoxysilane: Another organosilicon compound with similar hydrolyzable siloxane bonds but different organic substituents.
3-Acryloxypropyl Trimethoxysilane: Known for enhancing adhesion and durability in various applications.
Uniqueness: (4-Methylphenoxy)(tripropyl)silane is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical reactivity and potential for further functionalization. This makes it particularly valuable in applications requiring tailored surface properties and enhanced material performance .
特性
CAS番号 |
59646-06-9 |
|---|---|
分子式 |
C16H28OSi |
分子量 |
264.48 g/mol |
IUPAC名 |
(4-methylphenoxy)-tripropylsilane |
InChI |
InChI=1S/C16H28OSi/c1-5-12-18(13-6-2,14-7-3)17-16-10-8-15(4)9-11-16/h8-11H,5-7,12-14H2,1-4H3 |
InChIキー |
QIAXVVFQDPZBNZ-UHFFFAOYSA-N |
正規SMILES |
CCC[Si](CCC)(CCC)OC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


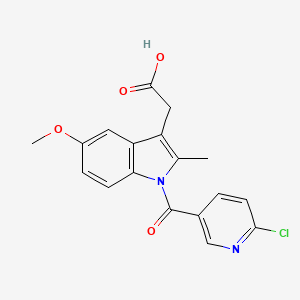
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
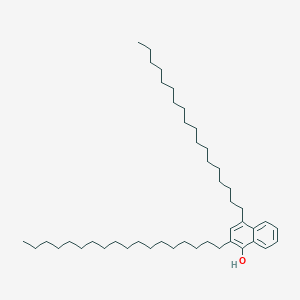
![9,10-Bis[2-(4-methylphenyl)ethenyl]anthracene](/img/structure/B14618930.png)


